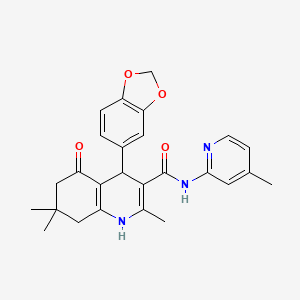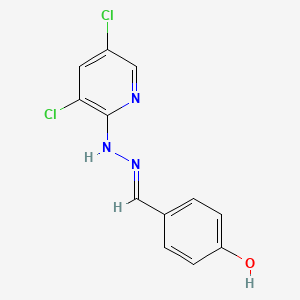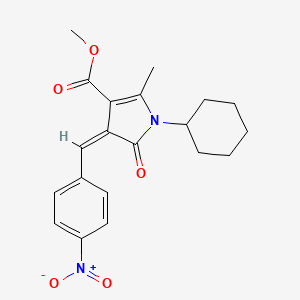
4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives
准备方法
合成路线与反应条件
4-(1,3-苯并二氧杂环戊烯-5-基)-2,7,7-三甲基-N-(4-甲基-2-吡啶基)-5-氧代-1,4,5,6,7,8-六氢-3-喹啉甲酰胺的合成通常涉及多步有机反应。起始原料通常包括1,3-苯并二氧杂环戊烯、吡啶衍生物以及各种试剂,用于引入喹啉核心和其他官能团。常见的反应条件可能涉及使用催化剂、溶剂和受控温度以获得所需的产物。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高产率和纯度。这可能包括使用连续流动反应器、自动化合成设备和严格的质量控制措施。
化学反应分析
反应类型
该化合物可以发生各种化学反应,包括:
氧化: 引入氧原子以形成氧化物或其他含氧化合物。
还原: 去除氧原子或添加氢原子以形成还原产物。
取代: 用另一个官能团取代一个官能团,通常使用亲核试剂或亲电试剂。
常用试剂和条件
在这些反应中常用的试剂可能包括氧化剂(例如,高锰酸钾)、还原剂(例如,氢化锂铝)以及各种亲核试剂或亲电试剂。反应条件,例如温度、压力和溶剂的选择,对于实现所需的转化至关重要。
主要形成的产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能产生喹啉N-氧化物,而还原可能产生二氢喹啉衍生物。
科学研究应用
化学
在化学领域,该化合物可用作合成更复杂分子的构建块。其独特的结构允许进行各种官能化和修饰。
生物学
在生物学研究中,喹啉衍生物通常被研究其作为酶抑制剂、抗菌剂和抗癌化合物的潜力。所讨论的具体化合物可能表现出类似的活性,并可用于各种生物测定。
医学
在医学上,可以研究该化合物潜在的治疗效果。喹啉衍生物已被探索用于治疗疟疾、癌症和细菌感染等疾病。
工业
在工业领域,该化合物可能在开发新材料、农用化学品和药品方面找到应用。其独特的特性可用于各种技术进步。
作用机制
4-(1,3-苯并二氧杂环戊烯-5-基)-2,7,7-三甲基-N-(4-甲基-2-吡啶基)-5-氧代-1,4,5,6,7,8-六氢-3-喹啉甲酰胺的作用机制可能涉及与特定分子靶标(例如酶、受体或DNA)的相互作用。这些相互作用会导致生物途径的调节,并导致治疗效果。需要进行详细的研究以阐明所涉及的确切分子机制和途径。
相似化合物的比较
类似化合物
类似的化合物包括其他喹啉衍生物,例如:
氯喹: 一种抗疟疾药物。
奎尼丁: 一种抗心律失常药。
喜树碱: 一种抗癌化合物。
独特性
4-(1,3-苯并二氧杂环戊烯-5-基)-2,7,7-三甲基-N-(4-甲基-2-吡啶基)-5-氧代-1,4,5,6,7,8-六氢-3-喹啉甲酰胺的独特性在于其特定的结构特征,这可能赋予其独特的生物活性及化学反应性。其官能团和分子骨架的组合使其与其他喹啉衍生物区分开来。
属性
CAS 编号 |
362486-86-0 |
|---|---|
分子式 |
C26H27N3O4 |
分子量 |
445.5 g/mol |
IUPAC 名称 |
4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H27N3O4/c1-14-7-8-27-21(9-14)29-25(31)22-15(2)28-17-11-26(3,4)12-18(30)24(17)23(22)16-5-6-19-20(10-16)33-13-32-19/h5-10,23,28H,11-13H2,1-4H3,(H,27,29,31) |
InChI 键 |
MMYIHWJFFGRXQM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)CC(C3)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11645150.png)
![2-{3-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11645158.png)
![8-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11645167.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[(2-methoxyethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11645170.png)
![5-benzyl-2-(3,4-dimethylphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11645177.png)
![Tert-butyl 6-[(4-chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11645192.png)
![Benzyl ({4-(4-chlorophenyl)-3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetate](/img/structure/B11645196.png)

![4-(Ethoxycarbonyl)-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}octanoic acid](/img/structure/B11645199.png)
![4-{2-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B11645207.png)
![(7Z)-3-(3-acetylphenyl)-7-(4-methoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11645214.png)

![6-(4-chlorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11645222.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-benzyl-N-ethylpropanamide](/img/structure/B11645245.png)
